1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: The addition of a bromopropyl group via electrophilic aromatic substitution, using bromopropane and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Major products formed from these reactions include substituted benzene derivatives, amines, and sulfones.
Scientific Research Applications
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or covalent modification. The molecular targets and pathways involved can vary, but often include key proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene can be compared to other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-phenylpropane: Lacks both the nitro and trifluoromethylthio groups, making it less versatile in chemical synthesis.
3-Bromo-1-phenylpropane: Similar to 1-Bromo-3-phenylpropane but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H9BrF3NO2S |
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Molecular Weight |
344.15 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-nitro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
UPYWWEKWTLOGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)SC(F)(F)F |
Origin of Product |
United States |
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